molecular formula C7H9ClN2 B1618388 2-Chloro-4-ethyl-6-methylpyrimidine CAS No. 61233-53-2

2-Chloro-4-ethyl-6-methylpyrimidine

Cat. No.: B1618388
CAS No.: 61233-53-2
M. Wt: 156.61 g/mol
InChI Key: QBZNYNDSHAHUFZ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their biological and pharmacological significance. This particular compound is characterized by the presence of chlorine, ethyl, and methyl substituents on the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-4-ethyl-6-methylpyrimidine involves its interaction with its targets, leading to changes in the biochemical processes. The compound is known to undergo aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The process typically includes steps such as solvent recovery, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Chloro-4-ethyl-6-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Chloro-4-ethyl-6-methylpyrimidine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-ethyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZNYNDSHAHUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343940
Record name 2-Chloro-4-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61233-53-2
Record name 2-Chloro-4-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-ethyl-6-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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